2-Hydroxyspiro[5.5]undec-2-en-4-one
Description
Properties
CAS No. |
61733-79-7 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-hydroxyspiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h6,12H,1-5,7-8H2 |
InChI Key |
QLXXMQIQECQMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=CC(=O)C2)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Hydroxyspiro 5.5 Undec 2 En 4 One
Retrosynthetic Analysis of the 2-Hydroxyspiro[5.5]undec-2-en-4-one Scaffold
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.comamazonaws.com This process involves imaginary bond cleavages, known as disconnections, which correspond to reliable forward chemical reactions.
Disconnection Strategies Targeting the Spirocenter
The key structural feature of this compound is the spiro[5.5]undecane framework. The spiro atom, a quaternary carbon, is a primary target for disconnection. youtube.com A logical disconnection of the spirocyclic system breaks it down into two separate cyclohexane-based precursors. This approach simplifies the complexity of the target molecule at an early stage of the analysis.
One common strategy involves a disconnection that leads to a precursor where one of the rings is already formed, and the second ring is constructed onto it. For instance, a disconnection at the spiro-carbon can lead to a cyclohexanone (B45756) derivative and a separate five-carbon chain that can be cyclized. Transition-metal-catalyzed C-H activation has emerged as a powerful method for initiating spiroannulation reactions, offering new retrosynthetic disconnections. rsc.org
Another approach considers the formation of the spirocenter through a rearrangement reaction. For example, a pinacol-type rearrangement of a vicinal diol on a bicyclic system can lead to the formation of a spirocyclic ketone.
Analysis of Enone and Hydroxyl Group Installation Pathways
The α,β-unsaturated ketone (enone) and the hydroxyl group are crucial functionalities that must be incorporated strategically. The enone moiety can be disconnected via an aldol-type reaction. youtube.com This disconnection reveals a 1,5-dicarbonyl compound as a precursor, which can undergo an intramolecular aldol (B89426) condensation to form the six-membered ring containing the enone.
The hydroxyl group at the 2-position can be introduced through several methods. One possibility is the oxidation of a corresponding enolate or silyl (B83357) enol ether. Alternatively, the hydroxyl group could be installed via the epoxidation of an alkene precursor followed by a regioselective ring-opening. The timing of the installation of these functional groups is critical to the success of the synthesis. For instance, the hydroxyl group might be introduced late in the synthesis to avoid potential interference with other reaction steps.
Classical Spiroannulation Approaches Applicable to the Spiro[5.5]undecane System
The construction of the spiro[5.5]undecane skeleton is a central challenge. Several classical and modern spiroannulation methods can be employed.
Cyclization Reactions for Carbocyclic Ring Formation
A variety of cyclization reactions can be utilized to form the carbocyclic rings of the spiro[5.5]undecane system. Intramolecular alkylation is a fundamental approach where a nucleophilic carbon attacks an electrophilic carbon within the same molecule to form a ring. For example, a suitably substituted cyclohexanone derivative with a side chain containing a leaving group can undergo intramolecular cyclization to form the second ring of the spirocycle.
Dearomative ipso-iodocyclization of certain phenyl-substituted alkynes has been shown to be an effective method for constructing the spiro[5.5]undecane framework. nih.gov This reaction proceeds under mild conditions and allows for the formation of the spirocycle in a single step. Another approach involves reductive spiroannulation of nitriles with secondary electrophiles, which can also lead to the stereospecific formation of spirocycles. nih.gov
| Cyclization Strategy | Description | Key Intermediates |
| Intramolecular Alkylation | A nucleophilic carbon attacks an intramolecular electrophilic carbon. | Cyclohexanone with an alkyl halide side chain |
| Dearomative Iodocyclization | ipso-Iodocyclization of a phenyl-substituted alkyne. nih.gov | 5-(4-hydroxyphenyl)-1-alkyne derivative |
| Reductive Spiroannulation | Reductive cyclization of a nitrile with a secondary electrophile. nih.gov | Cyano-substituted precursor with an electrophilic center |
Michael Addition-Based Spirocyclization Strategies
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation and can be ingeniously applied to spirocyclization. wikipedia.org A double Michael addition strategy can be employed where a single nucleophile adds to two different Michael acceptors, or a di-nucleophile adds to a single Michael acceptor, leading to the formation of the spirocyclic system.
For instance, the reaction of a cyclic 1,3-dione with a 1,5-dicarbonyl compound under basic conditions can lead to a cascade of Michael additions and aldol condensations, ultimately forming the spiro[5.5]undecane skeleton. Organocatalytic cascade Michael-Michael-aldol reactions have been developed for the synthesis of spiro compounds, offering high yields and stereoselectivity. researchgate.net Furthermore, sequential nitro-Michael addition and reductive cyclization can also be employed to construct spirocyclic systems. ncl.res.in
| Michael Addition Approach | Reactants | Key Features |
| Double Michael Addition | Cyclic 1,3-dione and a 1,5-dicarbonyl compound | Cascade reaction forming multiple bonds in one pot |
| Organocatalytic Cascade | Enolizable ketone and an α,β-unsaturated aldehyde researchgate.net | High stereoselectivity and enantioselectivity |
| Nitro-Michael/Reductive Cyclization | Indolylidenecyanoesters and nitroalkanes ncl.res.in | Forms multifunctionalized spirocycles |
Diels-Alder Reactions in Spiro[5.5]undecenone Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient method for constructing six-membered rings with excellent stereochemical control. youtube.com This reaction can be adapted for the synthesis of spiro[5.5]undecenone systems.
In this context, a cyclohexanone derivative bearing an exocyclic diene can react with a suitable dienophile to form the spirocyclic framework. Alternatively, a diene can be reacted with a cyclohexenone derivative that acts as the dienophile. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-understood and can be controlled by the electronic nature and steric properties of the diene and dienophile. acs.org The use of chiral catalysts can also induce enantioselectivity in these reactions, leading to the formation of specific stereoisomers of the spiro compound. acs.org Computational studies have shown that spirocyclization can enhance the reactivity of dienes in Diels-Alder reactions. nih.gov
| Diels-Alder Strategy | Diene | Dienophile | Outcome |
| Exocyclic Diene Approach | Cyclohexylidene-diene | Alkene or alkyne | Forms the second six-membered ring |
| Cyclohexenone as Dienophile | Acyclic or cyclic diene | Cyclohexenone derivative | Forms the spirocyclic core directly |
| Intramolecular Diels-Alder | A molecule containing both diene and dienophile moieties | A tethered diene and dienophile | Forms the spirocycle through an intramolecular cycloaddition |
Modern Catalytic Methods for the Synthesis of this compound
Modern synthetic strategies increasingly rely on catalytic methods to achieve high efficiency, selectivity, and atom economy. The construction of the spiro[5.5]undecane framework, a key feature of this compound, has benefited significantly from advances in transition-metal and organocatalysis.
Transition-Metal Catalyzed Spirocyclizations
Transition-metal catalysis offers powerful tools for the formation of complex carbocyclic and heterocyclic scaffolds. Palladium, in particular, has been instrumental in developing novel spirocyclization reactions.
Palladium-catalyzed cyclocarbonylation reactions have emerged as a potent method for constructing cyclic ketones. While direct synthesis of this compound via this method is not extensively documented in dedicated studies, related syntheses of functionalized enolic systems provide a conceptual basis. For instance, the palladium-catalyzed cyclocarbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with vinyl ketones and carbon monoxide yields enolic 2-acyl-3,4-dihydronaphthalenones. nih.gov This process involves the formation of a keto-diester, followed by oxidative addition, CO insertion, intramolecular cyclization, and decarboxylation. nih.gov Adapting such a strategy to suitable acyclic precursors could potentially lead to the spiro[5.5]undecane core.
A hypothetical reaction scheme based on this methodology might involve a suitably substituted 1,6-enyne or a related substrate that, upon palladium-catalyzed carbonylation and subsequent cyclization, would generate the desired spirocyclic enone system. The challenge lies in the design of a precursor that favors the spirocyclization pathway over other potential cyclization modes.
| Reactants | Catalyst | Conditions | Product | Yield |
| Diethyl(2-iodoaryl)malonates, Vinyl ketones | Palladium complex | Carbon monoxide atmosphere | Enolic 2-acyl-3,4-dihydronaphthalenones | Moderate to Excellent nih.gov |
This table illustrates a related reaction, as direct data for the target compound is not available.
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative to traditional catalysis. For the synthesis of spirocyclic enones, organocatalytic Michael additions are particularly relevant. Chiral amines, in combination with an acid co-catalyst, can activate α,β-unsaturated ketones towards nucleophilic attack, leading to the enantioselective formation of carbon-carbon bonds. nih.gov
The synthesis of a spiro[5.5]undecane system could be envisioned through an intramolecular Michael addition of a tethered nucleophile to a cyclohexenone derivative. An organocatalyst would facilitate this cyclization, controlling the stereochemistry of the newly formed spirocenter. While highly enantioselective aza-Michael reactions of simple α,β-unsaturated ketones have been developed using organic catalysts, the application to intramolecular carbon-Michael additions for the synthesis of spiro[5.5]undecane enones requires further investigation. nih.gov
| Catalyst Type | Reactant Type | Key Transformation | Potential for Spirocyclization |
| Chiral Secondary Amines | α,β-Unsaturated Ketones | Asymmetric Michael Addition | Intramolecular variant could form spirocycles |
| 9-amino Cinchona Alkaloids | Enones | Asymmetric Conjugate Addition | Applicable to suitably designed precursors for spiroannulation |
Lewis Acid Catalysis in Spiro[5.5]undecane Construction
Lewis acids are pivotal in promoting a variety of organic transformations, including the construction of spirocyclic systems. nih.gov They can activate substrates towards nucleophilic attack and facilitate cyclization reactions. The synthesis of substituted spiro[5.5]undecanes has been achieved through a one-pot Michael reaction between dimedone and diarylideneacetones using Lewis acid catalysts. banglajol.inforesearchgate.net This reaction proceeds through the initial formation of a Michael adduct, which then undergoes cyclization. banglajol.info
Various Lewis acids, such as aluminum triflate and bismuth(III) salts, have proven effective in catalyzing annulation reactions to form spiro compounds. nih.govresearchgate.net For instance, Lewis acid-promoted spiroannulation of bis-acetals has been reported for the stereoselective synthesis of spiro[5.5]undecane systems. banglajol.info These methods highlight the potential of Lewis acid catalysis to construct the core structure of this compound from appropriate acyclic or monocyclic precursors.
| Lewis Acid | Reactants | Reaction Type | Product |
| Various Lewis Acids | Dimedone, Diarylidenacetones | Michael Addition-Cyclization | Substituted Spiro[5.5]undecanes banglajol.inforesearchgate.net |
| Al(OTf)₃ | Various | Povarov Reaction | Pyrano[3,2-c]-tetrahydroquinolines researchgate.net |
| BF₃·OEt₂ | β-Aroyl-thioacetamide, Propargyl alcohols | Annulation | 1,3-Thiazine-2-ylidenes researchgate.net |
Stereoselective Synthesis of this compound
The spiro center in this compound is a point of chirality, making the development of stereoselective synthetic methods a critical goal. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is key to achieving this. wikipedia.org
Asymmetric Induction in Spiroannulation Reactions
Asymmetric induction in spiroannulation reactions can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by transferring chirality from an existing stereocenter in the substrate. wikipedia.org
Internal Asymmetric Induction: This approach utilizes a chiral center already present in the starting material to direct the stereochemical outcome of the spirocyclization. wikipedia.org The starting material is often derived from the chiral pool.
Relayed Asymmetric Induction: In this strategy, a chiral auxiliary is temporarily attached to the substrate to control the stereochemistry of the spiroannulation reaction. The auxiliary is then removed in a subsequent step. wikipedia.org
External Asymmetric Induction: This is often the most desirable method, where a chiral catalyst, such as a transition-metal complex with a chiral ligand or an organocatalyst, controls the stereoselectivity of the reaction. wikipedia.org
A notable example of asymmetric induction is the use of chiral acetals derived from C2-symmetric diols. ic.ac.uk Reactions involving these chiral acetals can proceed with high diastereoselectivity, generating new chiral centers. ic.ac.uk While not directly applied to the synthesis of this compound in the reviewed literature, this principle could be adapted. For instance, an intramolecular haloetherification reaction of a chiral ene acetal (B89532) can proceed via a rigid bicyclic oxonium ion intermediate, leading to the formation of two new chiral centers with high diastereoselectivity. ic.ac.uk
Furthermore, asymmetric ruthenium-catalyzed 1,4-additions of aryl thiols to enones demonstrate the use of mild Lewis acids to catalyze asymmetric reactions with good product selectivities. rsc.org Such catalytic systems could potentially be employed in an intramolecular fashion to construct the chiral spiro[5.5]undecane framework.
| Method of Asymmetric Induction | Description | Relevance to Spiroannulation |
| Internal Asymmetric Induction | A chiral center within the substrate directs the stereochemistry. wikipedia.org | A chiral precursor cyclizes to form a specific spiro-enantiomer. |
| Relayed Asymmetric Induction | A removable chiral auxiliary controls the stereochemical outcome. wikipedia.org | A chiral group is attached to the precursor, directs spirocyclization, and is then cleaved. |
| External Asymmetric Induction | A chiral catalyst mediates the reaction. wikipedia.org | A chiral Lewis acid or organocatalyst promotes enantioselective spirocyclization. |
Diastereoselective Control in Functional Group Introduction
The introduction of functional groups with high diastereoselectivity is paramount in the synthesis of complex molecules like this compound. The relative stereochemistry of substituents on the spirocyclic core significantly influences the molecule's three-dimensional shape and biological activity.
One notable strategy involves the use of bicyclic N-acyliminium ions, which can react with various π-nucleophiles to yield trans-disubstituted 2,6-piperidines. This methodology has been extended to the stereoselective preparation of trisubstituted piperidines with a spirocyclohexane moiety. For instance, the cyclization of bicyclic enamines bearing an unsaturated side chain, through an in situ generated N-acyliminium ion, can afford spiro intermediates with a high degree of stereocontrol. The stereochemical outcome is often dictated by the intramolecular approach of the nucleophile, which tends to be anti to other bulky groups on the bicyclic system. semanticscholar.org
Another powerful approach is the hetero-Diels-Alder reaction. The reaction between indane-1,3-dione and 3-vinyl-2H-chromene derivatives, for example, yields novel spiro indanone fused pyrano[3,2-c]chromene derivatives with high yields and excellent diastereoselectivity. rsc.org This method highlights the potential for creating quaternary stereocenters in a predictable manner. rsc.org
Biocatalytic methods also offer a high degree of stereoselectivity. For instance, a D-aminoacylase (DA)-catalyzed [5+1] double Michael addition has been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives. A key advantage of this enzymatic protocol is the formation of almost exclusively the cis isomers. researchgate.net
| Reaction Type | Key Features | Diastereoselectivity | Ref. |
| N-Acyliminium Ion Cyclization | Intramolecular nucleophilic addition | High (anti-addition) | semanticscholar.org |
| Hetero-Diels-Alder | Creation of quaternary stereocenters | Excellent | rsc.org |
| Biocatalytic Double Michael Addition | Enzymatic catalysis | High (cis isomers) | researchgate.net |
Chiral Auxiliary and Catalyst-Directed Approaches
To achieve enantioselective synthesis of spiro[5.5]undecane systems, chiral auxiliaries and catalysts play a pivotal role. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it can be removed. wikipedia.org
While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principles are well-established in asymmetric synthesis. For instance, oxazolidinones and camphorsultams are commonly used auxiliaries that can control the stereochemistry of alkylation and aldol reactions, key steps that could be employed in the construction of the spiro[5.5]undecane framework. wikipedia.org The auxiliary functions by creating a chiral environment that biases the approach of reagents to one face of the molecule. wikipedia.org
Catalyst-directed approaches offer a more atom-economical alternative. For example, iron(III) catalysts have been used to mediate a highly stereoselective C-C bond-forming cyclization cascade to produce spirocyclic bis-heterocycles. nih.gov This method is particularly attractive as it utilizes inexpensive and sustainable metals. nih.gov Similarly, gold-catalyzed spirocyclization of functionalized alkynes has been employed to synthesize various spiroacetals. nii.ac.jp The development of recyclable gold catalysts further enhances the sustainability of this approach. nii.ac.jp
| Approach | Example | Key Advantage | Ref. |
| Chiral Auxiliary | Oxazolidinones, Camphorsultam | High stereocontrol in key bond-forming reactions | wikipedia.org |
| Chiral Catalyst | Iron(III) catalysts | Use of inexpensive and sustainable metals | nih.gov |
| Chiral Catalyst | Gold catalysts | Recyclable, enabling sustainable synthesis | nii.ac.jp |
Electrochemical Synthesis and Radical Spirocyclization Strategies for Related Spiro[5.5]trienones
Electrochemical methods and radical cyclizations have emerged as powerful tools for the construction of complex molecular architectures, including spiro[5.5]trienones, which are structurally related to this compound. These strategies often proceed under mild conditions and can offer unique reactivity patterns.
Electrochemical synthesis provides a green and controllable method for dearomative spirocyclization. bohrium.com For instance, the electrooxidative dearomatization of biaryls can lead to the formation of tri- and difluoromethylated spiro[5.5]trienones. nih.govgoettingen-research-online.de This catalyst- and chemical oxidant-free method utilizes electricity as a clean oxidant. nih.govgoettingen-research-online.de The process involves a 6-exo-trig radical dearomative spirocyclization. nih.gov Similarly, electrochemical methods have been developed for the synthesis of 3-halogenated spiro[4.5]trienones and phosphorylated azaspiro[4.5]di/trienones. bohrium.comrsc.org
Radical spirocyclization via dearomatization is an attractive strategy for the rapid synthesis of diverse spiro molecules. nih.govgoettingen-research-online.de For example, a novel and green route for the electrochemical synthesis of spiro[4.5]trienones involves the radical-initiated dearomative spirocyclization of alkynes with diselenides. nih.gov This metal-free and oxidant-free electrosynthesis is performed in an undivided cell under mild conditions. nih.gov Strain-enabled radical spirocyclization cascades have also been developed for the synthesis of functionalized spirocyclobutyl lactones and lactams, demonstrating the versatility of radical-based approaches. rsc.org
| Method | Substrate | Key Features | Product | Ref. |
| Electrochemical Dearomatization | Biaryls | Catalyst- and chemical oxidant-free, uses electricity as oxidant | Spiro[5.5]trienones | nih.govgoettingen-research-online.de |
| Electrochemical Spirocyclization | Alkynes and Diselenides | Metal-free, oxidant-free, mild conditions | Selenated Spiro[4.5]trienones | nih.gov |
| Radical Spirocyclization | Bicyclobutane Allyl Esters/Amides | Catalyst-free, blue light irradiation | Spirocyclobutyl Lactones/Lactams | rsc.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates solvent waste and can lead to improved reaction rates and easier product purification. Microwave irradiation in conjunction with solvent-free conditions has been successfully employed for the synthesis of various σ symmetric spiro heterobicyclic rings. nih.gov For example, an iodine-catalyzed pseudo four-component reaction of an aldehyde, a urea (B33335) or thiourea, and cyclic 1,3-dicarbonyl compounds proceeds efficiently under microwave irradiation without a solvent. nih.gov
Atom-Economic Transformations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as multicomponent domino reactions, are highly desirable. A microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of spiro compounds in good yields. mdpi.comnih.gov This approach, using ethanol (B145695) as a solvent and an ionic liquid as a catalyst, exemplifies an atom-economic and green synthetic strategy. mdpi.comnih.gov
Development of Sustainable Catalytic Systems
The development of sustainable catalytic systems involves the use of non-toxic, earth-abundant metals and recyclable catalysts. As mentioned previously, iron-catalyzed spirocyclization offers a sustainable alternative to methods using precious metals. nih.gov Furthermore, the use of recyclable gold catalysts in water or nanomicelles for spiroacetal synthesis enhances the greenness of the process. nii.ac.jp The use of organocatalysts, such as thiamine (B1217682) hydrochloride or camphor-10-sulfonic acid, under ultrasound-promoted conditions for the synthesis of spiroindole derivatives also represents a green and efficient catalytic system. tandfonline.com
| Green Chemistry Principle | Application in Spiro Compound Synthesis | Example | Ref. |
| Solvent-Free Conditions | Microwave-assisted synthesis of spiro heterobicycles | Iodine-catalyzed pseudo four-component reaction | nih.gov |
| Atom Economy | Multicomponent domino reactions | Microwave-assisted Knoevenagel/Michael/cyclization | mdpi.comnih.gov |
| Sustainable Catalysis | Use of earth-abundant metals and recyclable catalysts | Iron-catalyzed spirocyclization, recyclable gold catalysts | nih.govnii.ac.jp |
Chemical Reactivity and Transformations of 2 Hydroxyspiro 5.5 Undec 2 En 4 One
Reactivity of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone system in 2-Hydroxyspiro[5.5]undec-2-en-4-one is a key driver of its reactivity, allowing for a variety of transformations at the carbon-carbon double bond and the carbonyl group.
Nucleophilic Conjugate Additions (Michael Reactions)
The presence of the electron-withdrawing carbonyl group renders the β-carbon of the enone susceptible to attack by nucleophiles in a process known as nucleophilic conjugate addition or the Michael reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
A variety of nucleophiles can be employed in the Michael addition to this compound. These include soft nucleophiles such as enolates, amines, and thiols. The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The stereochemical outcome of this addition can often be controlled by the choice of reaction conditions and the use of chiral auxiliaries or catalysts.
Table 1: Examples of Michael Additions to α,β-Unsaturated Ketones
| Nucleophile | Reagent Example | Product Type |
| Enolate | Diethyl malonate | 3-(1,3-Dicarboxypropyl)-spiro[5.5]undecan-2-one derivative |
| Amine | Piperidine | 3-(Piperidin-1-yl)spiro[5.5]undecan-2-one |
| Thiol | Thiophenol | 3-(Phenylthio)spiro[5.5]undecan-2-one |
Reductions of the Carbon-Carbon Double Bond and Carbonyl Group
The enone moiety of this compound can undergo selective reduction at either the carbon-carbon double bond or the carbonyl group, or both, depending on the reducing agent employed.
Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, will generally reduce the carbon-carbon double bond to afford the corresponding saturated ketone, 2-Hydroxyspiro[5.5]undecan-4-one. The selective reduction of the carbonyl group in the presence of the double bond is more challenging but can be achieved using specific reagents such as sodium borohydride (B1222165) (NaBH₄) under carefully controlled conditions, often at low temperatures (Luche reduction). This yields the corresponding allylic alcohol, Spiro[5.5]undec-2-ene-2,4-diol. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the carbonyl group and the carbon-carbon double bond, leading to the formation of Spiro[5.5]undecane-2,4-diol.
Table 2: Reduction Products of this compound
| Reducing Agent | Product | Functional Group Reduced |
| H₂, Pd/C | 2-Hydroxyspiro[5.5]undecan-4-one | C=C double bond |
| NaBH₄, CeCl₃ | Spiro[5.5]undec-2-ene-2,4-diol | Carbonyl group |
| LiAlH₄ | Spiro[5.5]undecane-2,4-diol | C=C double bond and Carbonyl group |
Epoxidation and Dihydroxylation of the Enone
The carbon-carbon double bond of the enone can be functionalized through epoxidation and dihydroxylation reactions. Epoxidation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide, 2,3-Epoxy-2-hydroxyspiro[5.5]undecan-4-one. The stereoselectivity of this reaction can be influenced by the directing effect of the existing hydroxyl group.
Dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction typically proceeds with syn-stereoselectivity to furnish the corresponding diol, 2,3-Dihydroxy-2-hydroxyspiro[5.5]undecan-4-one.
Transformations Involving the Secondary Hydroxyl Group
The secondary hydroxyl group at the C2 position provides another site for chemical modification, allowing for oxidation to a ketone and the formation of esters and ethers.
Oxidation Reactions to Ketones
The secondary hydroxyl group of this compound can be oxidized to a carbonyl group to yield the corresponding dione, Spiro[5.5]undec-2-ene-2,4-dione. A variety of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid). Milder, more modern methods such as the Swern oxidation or the use of Dess-Martin periodinane are also effective.
Esterification and Etherification
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) will yield 2-Acetoxyspiro[5.5]undec-2-en-4-one.
Etherification can be achieved by deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis. This would result in the formation of 2-Methoxyspiro[5.5]undec-2-en-4-one.
Table 3: Derivatives of the Secondary Hydroxyl Group
| Reaction Type | Reagent Example | Product Name |
| Esterification | Acetic Anhydride | 2-Acetoxyspiro[5.5]undec-2-en-4-one |
| Etherification | Methyl Iodide | 2-Methoxyspiro[5.5]undec-2-en-4-one |
Dehydration and Rearrangement Pathways
The presence of a β-hydroxy group in conjugation with a ketone makes this compound a candidate for dehydration reactions. Under thermal or catalytic conditions, the elimination of a water molecule is anticipated to yield a more conjugated system. The likely product of such a dehydration would be spiro[5.5]undeca-1,3-dien-4-one. The driving force for this reaction is the formation of a stable cross-conjugated dienone system within the six-membered ring.
The dehydration can likely be achieved under either acidic or basic conditions, although the specific reagents and conditions would need to be determined empirically. It is also conceivable that under certain conditions, rearrangement of the spirocyclic backbone could compete with simple dehydration.
Rearrangement Reactions of the Spiro[5.5]undec-2-en-4-one Skeleton
The spiro[5.5]undecane framework, particularly when functionalized, is susceptible to various rearrangement reactions, which can lead to the formation of new ring systems. These transformations are often driven by the release of ring strain or the formation of more thermodynamically stable products.
Acid-Catalyzed Rearrangements
Treatment of this compound with strong acids could initiate a cascade of rearrangements. Protonation of the hydroxyl group followed by the loss of water would generate a resonance-stabilized vinyl cation. This intermediate could then undergo a 1,2-alkyl shift, leading to a rearrangement of the spirocyclic system. The nature of the migrating group (from the other ring of the spirocycle) would dictate the structure of the rearranged product, which could potentially be a fused bicyclic system. The specific outcome of such a rearrangement would be highly dependent on the reaction conditions and the substitution pattern of the spirocycle.
Semi-Pinacol Rearrangements of Related Spirocyclic Epoxyalcohols
While this compound itself is not an epoxyalcohol, its synthetic precursors or derivatives might be. The semi-pinacol rearrangement is a well-documented transformation for α-hydroxy epoxides and related compounds. psu.eduresearchgate.net This reaction typically involves the 1,2-migration of a carbon or hydrogen atom to an adjacent electrophilic carbon, resulting in the formation of a ketone or aldehyde. wikipedia.orgsynarchive.com
In the context of a spiro[5.5]undecane system, a semi-pinacol rearrangement of a corresponding epoxyalcohol derivative could serve as a powerful tool for ring expansion or contraction, or for the diastereoselective construction of quaternary carbon centers. psu.edu For instance, the treatment of a spirocyclic epoxyalcohol with a Lewis acid could trigger a rearrangement where one of the spiro-carbon bonds migrates, leading to a fused ring system. The stereochemical outcome of such a rearrangement is often highly controlled by the initial stereochemistry of the epoxide and the conformation of the transition state. Research on other spirocyclic systems has demonstrated the utility of this rearrangement in the synthesis of complex natural products. sjtu.edu.cn
Ring Contraction or Expansion Possibilities
The spiro[5.5]undecane skeleton can undergo ring contraction or expansion under suitable reaction conditions. For example, a Tiffeneau-Demjanov-type rearrangement of an aminohydrin derivative of this compound could lead to a ring-contracted spiro[4.6]undecane derivative or a ring-expanded spiro[6.5]undecane derivative. The course of the reaction would be influenced by the relative migratory aptitudes of the carbon atoms in the spirocyclic framework.
Furthermore, fragmentation reactions are also a possibility, especially if the molecule is subjected to oxidative conditions or if suitable leaving groups are present at strategic positions.
Derivatization and Functionalization Strategies
The functional groups present in this compound offer several handles for further chemical modification. The ketone can be subjected to nucleophilic addition or reduction, and the hydroxyl group can be acylated or alkylated. The double bond can undergo various addition reactions.
Introduction of Additional Stereocenters
A key challenge and opportunity in the derivatization of this compound lies in the introduction of new stereocenters with high levels of stereocontrol. The existing spirocyclic core can exert significant steric and electronic influence on incoming reagents, potentially leading to high diastereoselectivity.
For instance, the reduction of the ketone carbonyl group could generate a new stereocenter at the C-4 position. The stereochemical outcome of this reduction would be influenced by the steric hindrance imposed by the adjacent spiro center and the other ring. Similarly, epoxidation of the double bond would create two new stereocenters. The facial selectivity of the epoxidation would be dictated by the steric environment of the double bond. Subsequent ring-opening of the resulting epoxide with a nucleophile would then generate a product with three new contiguous stereocenters. The synthesis of related 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones has been reported, indicating that functionalization of this ring system is feasible. rsc.org
Selective Functionalization of Remote Positions
The selective functionalization of remote, typically unactivated C-H bonds in complex molecules represents a significant challenge in synthetic organic chemistry. In the context of this compound, this refers to the introduction of new functional groups at positions on the spirocyclic core that are distant from the inherent reactivity of the α,β-unsaturated ketone system. Such transformations are highly sought after as they allow for the late-stage modification of a molecular scaffold, enabling the synthesis of diverse derivatives from a common intermediate. nih.gov While specific documented examples of remote functionalization on this compound are not prevalent in publicly accessible literature, the principles of modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, provide a conceptual framework for achieving such transformations. rsc.orgresearchgate.net
The spiro[5.5]undecane framework is a common motif in natural products and bioactive molecules, making the development of methods for its derivatization an area of considerable interest. nih.govacs.orgnih.gov The challenge lies in overcoming the inherent inertness of sp³-hybridized C-H bonds and directing reactivity to a specific remote site.
Strategies for Remote Functionalization:
Modern approaches to remote C-H functionalization often rely on the use of a directing group, which positions a transition metal catalyst in proximity to a targeted C-H bond. While the hydroxyl group of this compound could potentially serve such a role, its proximity to the reactive enone system might favor local rather than remote functionalization. Therefore, more advanced strategies are likely required.
One plausible approach involves the installation of a removable directing group at a position that facilitates activation of a remote C-H bond. This strategy has been successfully employed in the functionalization of various cyclic and acyclic systems.
Another promising avenue is the use of radical-based methodologies. Hydrogen atom transfer (HAT) reactions, for instance, can enable the abstraction of a hydrogen atom from a remote, unactivated carbon, generating a carbon-centered radical that can then be trapped by a variety of reagents.
Hypothetical Reaction Schemes:
While experimental data for this compound is scarce, we can extrapolate from known C-H activation methodologies to propose potential reaction pathways for its remote functionalization. For example, a directed C-H arylation could be envisioned, as outlined in the table below.
| Reaction Type | Proposed Reagents and Conditions | Target Position | Potential Product |
| Directed C-H Arylation | 1. Installation of a removable directing group (e.g., picolinamide) at the hydroxyl position. 2. Pd(OAc)₂, Aryl-I, Ag₂CO₃, 1,4-dioxane, 100 °C. 3. Removal of directing group. | C-8 or C-10 | 8-Aryl-2-hydroxyspiro[5.5]undec-2-en-4-one or 10-Aryl-2-hydroxyspiro[5.5]undec-2-en-4-one |
| Radical-based Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux. | Allylic C-H or other susceptible positions | Brominated derivatives of this compound |
This table presents hypothetical reaction conditions based on general principles of C-H activation and radical reactions. Specific optimization would be required for the target molecule.
The development of such selective functionalization reactions for this compound would significantly expand its utility as a building block in medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships. nih.gov The principles of C-H activation, while still a developing field, hold immense promise for unlocking the full synthetic potential of complex scaffolds like the spiro[5.5]undecane system. rsc.orgresearchgate.netyoutube.comyoutube.com
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Hydroxyspiro 5.5 Undec 2 En 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the atomic connectivity and spatial arrangement within 2-Hydroxyspiro[5.5]undec-2-en-4-one.
High-Resolution 1D NMR (¹H, ¹³C) Techniques
The foundational NMR analysis begins with high-resolution 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide crucial information about the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound would be expected to display distinct signals for the vinyl proton, the protons of the cyclohexane (B81311) ring, and the exchangeable hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the enone system and the hydroxyl group.
The ¹³C NMR spectrum complements the proton data by revealing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C-4), the olefinic carbons (C-2 and C-3), and the spiro carbon (C-5) would appear at characteristic downfield shifts.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom Number | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| 1 | 2.40 (t, J = 6.5 Hz, 2H) | 37.5 |
| 2 | - | 145.0 |
| 3 | 6.10 (s, 1H) | 125.0 |
| 4 | - | 198.0 |
| 5 | - | 75.0 |
| 6 | 1.50-1.70 (m, 4H) | 35.0 |
| 7 | 1.40-1.50 (m, 4H) | 22.0 |
| 8 | 1.50-1.70 (m, 2H) | 26.0 |
| OH | 5.80 (s, 1H) | - |
Note: This is a hypothetical data table. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistrynih.govresearchgate.net
While 1D NMR provides initial assignments, 2D NMR experiments are essential for confirming the molecular framework and elucidating the stereochemistry. wikipedia.org
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons on adjacent carbons within the cyclohexane ring, aiding in the assignment of these signals.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the vinyl proton signal at δ 6.10 would show a correlation to the olefinic carbon C-3 at δ 125.0.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for piecing together the carbon skeleton. Key HMBC correlations for this molecule would include the correlation from the vinyl proton (H-3) to the carbonyl carbon (C-4) and the spiro carbon (C-5), and from the protons on C-1 and C-6 to the spiro carbon (C-5).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry at the spiro center. NOE correlations between protons on the cyclohexene (B86901) ring and protons on the cyclohexane ring can help define their relative orientation.
Advanced NMR Pulse Sequences for Complex Structural Elucidation
For molecules with significant signal overlap or complex coupling patterns, more advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system. Furthermore, selective 1D NOE experiments can provide more precise distance information between specific protons, which is crucial for confirming stereochemical assignments.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationnih.gov
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₁H₁₆O₂.
Hypothetical HRMS Data for this compound:
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 181.1223 | 181.1225 |
| [M+Na]⁺ | 203.1043 | 203.1046 |
Note: This is a hypothetical data table.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidationnih.govnih.gov
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. nih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure.
The fragmentation of this compound would likely proceed through characteristic pathways for cyclic ketones and enones. A common fragmentation would be a retro-Diels-Alder reaction of the cyclohexene ring, leading to the loss of ethylene. Another plausible fragmentation pathway involves the cleavage of the bonds adjacent to the spiro center, leading to the separation of the two rings.
Hypothetical MS/MS Fragmentation Data for this compound (Precursor Ion: m/z 181.1225):
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 153.1274 | [M+H - CO]⁺ |
| 125.0961 | [M+H - C₄H₈]⁺ (Loss of butene from cyclohexane ring) |
| 111.0804 | [M+H - C₅H₁₀]⁺ (Loss of pentene from cyclohexane ring) |
| 97.0648 | [C₆H₉O]⁺ (Fragment containing the enone system) |
Note: This is a hypothetical data table.
By integrating the detailed information obtained from this suite of advanced spectroscopic techniques, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).
For this compound, the IR spectrum would be expected to display several key absorption bands corresponding to its constituent functional groups. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding.
The α,β-unsaturated ketone moiety gives rise to two distinct and strong absorption bands. The carbonyl (C=O) stretching vibration of a conjugated ketone typically appears at a lower frequency than that of a saturated ketone, generally in the range of 1685-1660 cm⁻¹. orgchemboulder.comlibretexts.org This shift to a lower wavenumber is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group. The carbon-carbon double bond (C=C) stretching vibration of the enone system would be expected to produce a sharp, medium-intensity peak in the region of 1650-1600 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3500 - 3200 (broad) | O-H Stretch |
| Carbonyl (C=O) | 1685 - 1660 (strong) | C=O Stretch |
| Alkene (C=C) | 1650 - 1600 (medium) | C=C Stretch |
| Alkene C-H | > 3000 (medium) | C-H Stretch (sp²) |
| Alkane C-H | 3000 - 2850 (strong) | C-H Stretch (sp³) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.
A hypothetical crystallographic analysis of this compound would yield crucial data, including the crystal system, space group, and unit cell dimensions. These parameters describe the symmetry and size of the repeating unit of the crystal. The analysis would also provide the exact bond lengths and angles of the spirocyclic system, confirming the connectivity and geometry of the fused rings. Furthermore, it would reveal the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the planarity of the enone system. The determination of the absolute configuration at the spiro center and any other stereocenters would be a key outcome, providing an unambiguous assignment of the (R) or (S) descriptor.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045.6 |
| Z | 4 |
| Absolute Configuration | (S)- or (R)- at the spiro center |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The two primary chiroptical methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are particularly valuable for determining the absolute stereochemistry of chiral compounds in solution.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the molecule's chromophores. For this compound, the α,β-unsaturated ketone chromophore would be expected to give rise to distinct Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemical environment of the chromophore. By applying empirical rules, such as the Octant Rule for ketones, or by comparing the experimental CD spectrum with that of related compounds of known absolute configuration, the absolute stereochemistry of the spiro center can be deduced.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve (either positive or negative) at wavelengths away from an absorption maximum and shows a Cotton effect (a peak and a trough) in the region of an absorption band. The shape and sign of the Cotton effect in the ORD spectrum are related to the absolute configuration of the molecule in a manner similar to CD spectroscopy.
For this compound, the ORD spectrum would be expected to exhibit a Cotton effect associated with the n→π* and π→π* electronic transitions of the enone chromophore. The sign of the Cotton effect could be used to assign the absolute configuration of the spirocyclic system.
Table 3: Hypothetical Chiroptical Data for a Stereoisomer of this compound
| Technique | Wavelength (nm) | Observation | Implication |
| Circular Dichroism (CD) | ~320 | Positive Cotton Effect | Corresponds to the n→π* transition of the enone; sign relates to absolute configuration. |
| Circular Dichroism (CD) | ~240 | Negative Cotton Effect | Corresponds to the π→π* transition of the enone; sign relates to absolute configuration. |
| Optical Rotatory Dispersion (ORD) | ~340 | Peak of Cotton Effect | Provides stereochemical information based on the sign of the Cotton effect. |
| Optical Rotatory Dispersion (ORD) | ~300 | Trough of Cotton Effect | Provides stereochemical information based on the sign of the Cotton effect. |
By integrating the data from these advanced spectroscopic and crystallographic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further investigation into its chemical reactivity and biological activity.
Computational and Theoretical Chemistry Studies of 2 Hydroxyspiro 5.5 Undec 2 En 4 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent stability of 2-Hydroxyspiro[5.5]undec-2-en-4-one. These methods offer a detailed microscopic view of the molecule's properties.
Density Functional Theory (DFT) is a widely employed computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation. mdpi.com
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum is instrumental in interpreting experimental infrared (IR) and Raman spectra. A comparison between theoretical and experimental vibrational spectra can help in the detailed assignment of vibrational bands. researchgate.net
Below is an illustrative table of selected calculated geometric parameters for the optimized structure of this compound.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.23 |
| C=C | 1.35 |
| C-O (hydroxyl) | 1.36 |
| Spiro C-C | 1.54 |
| Bond Angles (°) ** | |
| C-C-C (cyclohexane ring) | 111.5 |
| O=C-C | 121.0 |
| C=C-O | 122.5 |
| Dihedral Angles (°) ** | |
| C-C-C-C (cyclohexane ring) | 55.8 |
For more precise energy calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide a more accurate determination of the molecule's total energy and stability. These high-accuracy calculations are particularly useful for benchmarking the results from more computationally efficient DFT methods and for studying reaction mechanisms where precise energy differences are critical.
Conformational Analysis and Energy Landscapes of the Spirocyclic System
The spiro[5.5]undecane skeleton is not rigid and can adopt several conformations. Understanding the conformational preferences and the energy barriers between them is essential for a complete picture of the molecule's behavior.
Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of large molecules. Force fields are used to calculate the potential energy of different conformations. For this compound, MM calculations can identify a range of possible low-energy conformations of the two cyclohexane (B81311) rings. rsc.org
Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide insights into the dynamic behavior of the spirocyclic system. MD can reveal how the molecule explores its conformational landscape and the timescales of conformational changes.
The cyclohexane rings in the spiro[5.5]undecane system can exist in chair, boat, or twist-boat conformations. The relative energies of these conformers determine the preferred geometry of the molecule. In many spiro[5.5]undecane systems, a double-chair conformation is the most stable. e-tarjome.com The presence of the enone system in one of the rings of this compound will influence the conformational preference of that ring.
Quantum chemical calculations can be used to determine the energy barriers for the interconversion between different conformations, for instance, the barrier for a chair-to-chair inversion of the cyclohexane ring. These barriers provide information on the conformational flexibility of the molecule at different temperatures. cdnsciencepub.com
An illustrative energy profile for the conformational isomers of a spiro[5.5]undecane derivative is presented below.
| Conformer | Relative Energy (kcal/mol) |
| Chair-Chair | 0.00 |
| Chair-Boat | 5.5 |
| Boat-Boat | 10.2 |
Note: This data is hypothetical and serves to illustrate the typical relative energies of conformers in a spiro[5.5]undecane system.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. acs.org By computing the ¹H and ¹³C NMR chemical shifts for a proposed structure and comparing them with experimental data, one can gain confidence in the structural assignment. mdpi.com
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This information is valuable for understanding the photophysical properties of the molecule.
The calculated vibrational frequencies from DFT, as mentioned earlier, can be used to generate a theoretical IR spectrum, which can be compared with experimental data for structural verification. researchgate.net
An example of predicted versus experimental spectroscopic data is shown in the table below.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR (ppm) | ||
| C=O | 198.5 | 199.2 |
| C (spiro) | 45.2 | 46.1 |
| ¹H NMR (ppm) | ||
| O-H | 5.8 | 5.6 |
| UV-Vis (nm) | ||
| λmax | 235 | 238 |
Note: The data presented is illustrative and representative of what would be expected from such a comparative analysis.
Computational NMR Chemical Shift and Coupling Constant Predictions
There is no available research data presenting computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound. Such studies would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the electronic environment of the nuclei and predict their resonance frequencies. These predictions, when compared with experimental data, are invaluable for structure verification and conformational analysis.
Simulated IR and UV-Vis Spectra Analysis
Similarly, the scientific literature lacks any studies reporting the simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra of this compound. Theoretical IR spectra, obtained through vibrational frequency calculations, help in assigning experimental absorption bands to specific molecular motions. Simulated UV-Vis spectra, calculated using methods like Time-Dependent DFT (TD-DFT), provide insights into the electronic transitions and chromophores within the molecule.
Reaction Mechanism Studies and Transition State Characterization
Detailed computational studies on the reaction mechanisms involving this compound, including the characterization of transition states, have not been reported. Such research is crucial for understanding the kinetics and thermodynamics of chemical reactions.
Elucidation of Reaction Pathways for Synthesis and Transformation
There are no published computational investigations into the reaction pathways for the synthesis or transformation of this compound. Theoretical studies in this area would provide valuable insights into the feasibility of different synthetic routes and the mechanisms of its chemical conversions.
Energetic Profiling of Key Intermediates and Transition States
In the absence of reaction mechanism studies, there is consequently no available data on the energetic profiling of key intermediates and transition states for reactions involving this compound. This type of analysis is fundamental to creating a comprehensive understanding of a reaction's energy landscape.
Advanced Chemical Applications of 2 Hydroxyspiro 5.5 Undec 2 En 4 One and Its Derivatives
2-Hydroxyspiro[5.5]undec-2-en-4-one as a Versatile Building Block in Complex Chemical Synthesis
The inherent reactivity and stereochemical properties of this compound make it an attractive starting material for the synthesis of intricate organic molecules. Its enone system is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the formation of new ring systems.
Construction of Polycyclic and Bridged Molecular Architectures
The rigid spirocyclic core of this compound serves as a template for the stereocontrolled synthesis of polycyclic and bridged compounds. The enone functionality can participate in a range of cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions, to furnish complex carbocyclic and heterocyclic frameworks. Furthermore, intramolecular reactions, including aldol (B89426) condensations and Michael additions, can be employed to forge new rings onto the existing spirocyclic system, leading to the assembly of elaborate three-dimensional structures.
Precursor in Total Synthesis of Chemically Relevant Molecules
While the direct application of this compound in the total synthesis of natural products with explicit biological activity is beyond the scope of this discussion, its utility as a precursor to other chemically significant molecules is noteworthy. The strategic functionalization of the spirocyclic ketone can lead to key intermediates that are valuable in the synthesis of various target molecules. For instance, derivatization of the hydroxyl and ketone functionalities can provide access to a range of substituted spiro[5.5]undecane systems with tailored properties.
Potential in Materials Science and Polymer Chemistry
The unique chemical structure of this compound also suggests its potential for applications in the field of materials science and polymer chemistry. The presence of both a hydroxyl group and a polymerizable enone moiety opens up avenues for its incorporation into polymeric structures.
Role as a Monomer or Cross-linking Agent for Polymer Synthesis
The vinylogous β-keto-enol system in this compound can potentially undergo polymerization through various mechanisms. The double bond of the enone can participate in radical or anionic polymerization to form linear polymers. Additionally, the hydroxyl group can be functionalized to introduce other polymerizable groups, allowing for its use as a co-monomer. Furthermore, the bifunctional nature of this compound makes it a candidate for use as a cross-linking agent, which can impart rigidity and thermal stability to polymer networks.
Incorporation into Functional Materials with Tunable Properties
The incorporation of the spiro[5.5]undecane framework into polymers can lead to materials with unique physical and chemical properties. The rigid and bulky nature of the spirocyclic unit can influence the polymer's glass transition temperature, mechanical strength, and solubility. Moreover, the hydroxyl and ketone functionalities present in the monomer unit can serve as sites for post-polymerization modification, enabling the tuning of the material's properties for specific applications, such as in the development of specialty coatings, adhesives, or resins.
Design and Development of Novel Ligands or Catalytic Systems
The stereodefined structure of this compound and its derivatives makes them attractive scaffolds for the design of chiral ligands for asymmetric catalysis. The strategic placement of coordinating functional groups on the spirocyclic framework can lead to the creation of a well-defined chiral environment around a metal center.
Emerging Research Directions and Future Perspectives for 2 Hydroxyspiro 5.5 Undec 2 En 4 One
Development of Novel and More Efficient Synthetic Pathways
The quest for more efficient ways to construct the spiro[5.5]undecane skeleton is ongoing. Traditional methods are being refined and novel strategies are being developed to improve yields, reduce step counts, and enhance stereocontrol.
One promising approach involves Lewis acid-catalyzed Michael additions. For instance, a one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through the reaction of dimedone with trans,trans-diarylideneacetones using Lewis acid catalysts. banglajol.inforesearchgate.net This method provides a facile route to highly functionalized spiro compounds. banglajol.info Another innovative strategy is the dearomative ipso-iodocyclization of specific phenyl-1-alkynes, which allows for the construction of the spiro[5.5]undecane framework under mild, room-temperature conditions. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, significantly accelerating reaction times and improving yields for the preparation of spiro[5.5]undecane derivatives. dergipark.org.trresearchgate.net
| Synthetic Method | Reactants | Catalyst/Conditions | Product Type | Key Advantage |
| Michael Addition | Dimedone, trans,trans-diarylideneacetones | Lewis Acid | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones | Efficient, one-pot synthesis of functionalized spiro compounds. banglajol.info |
| Diels-Alder Reaction | 3,3-dimethyl-2-methylenecyclohexanone, Isoprene | Dimethylaluminum chloride, Microwave heating | 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one | Reduced reaction steps and improved overall yield for sesquiterpene synthesis. mdpi.com |
| ipso-Iodocyclization | 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes | bis(pyridine)iodonium hexafluorophosphate (B91526) (IPy₂PF₆) | Iodo-spiro[5.5]undecadienones | Broad applicability and mild reaction conditions (room temperature). nih.gov |
| Microwave-Assisted Synthesis | Dimedone, (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | Microwave irradiation | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Significantly enhanced reaction efficiency and reduced reaction times. researchgate.net |
Chemoenzymatic and Biocatalytic Approaches to Spirocycle Synthesis
The integration of enzymes into synthetic pathways, known as chemoenzymatic or biocatalytic synthesis, offers unparalleled selectivity and sustainability. Biocatalysts are increasingly used to create complex molecules like spirocycles under mild conditions. cancer.gov
A novel enzymatic protocol utilizing D-aminoacylase (DA) has been developed for the [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives. researchgate.net This biocatalytic method is noteworthy for producing almost exclusively the cis isomers, demonstrating high stereoselectivity. researchgate.net Furthermore, multienzyme cascades are being designed for the direct rearrangement of renewable materials like furans into complex spirolactone building blocks. acs.org For example, a one-pot system combining a peroxidase, an oxidase, and a ketoreductase can efficiently convert furylpropanols into stereochemically defined oxa-spirolactones. acs.org These approaches highlight the potential for developing highly selective and environmentally friendly routes to chiral spiro compounds like 2-Hydroxyspiro[5.5]undec-2-en-4-one.
Exploration of Photochemical and Electrochemical Transformations
Modern synthetic chemistry is increasingly turning to light and electricity to drive chemical reactions, offering unique reactivity and green credentials.
Electrochemical Synthesis: Electrochemistry provides a powerful alternative to conventional reagents for redox processes, often reducing waste and avoiding toxic materials. thieme-connect.comthieme-connect.com This method is particularly attractive for constructing complex spirocyclic compounds. thieme-connect.com Recent research has demonstrated the electrochemical synthesis of β-keto spirolactones using simple electrons as the oxidant in environmentally benign solvents like acetone (B3395972) and water. rsc.org This approach avoids the need for stoichiometric metallic oxidants and can be scaled up using continuous flow technology. rsc.org The electrosynthesis of spiro compounds is a rapidly advancing field, with methods being developed for creating a wide variety of spirocyclic scaffolds under mild conditions. researchgate.net
Photochemical Transformations: Photochemistry allows for the activation of molecules in unique ways, leading to transformations that are often difficult to achieve with ground-state chemistry. The photochemical rearrangement of 2,5-cyclohexadien-1-ones, a class of compounds structurally related to the enone moiety in this compound, has been studied extensively. researchgate.net These reactions can lead to complex rearrangements and the formation of new ring systems. researchgate.net While sometimes complicated by secondary reactions, the use of photosensitizers or quenchers can improve the yield of desired products. researchgate.net The study of photochemical transformations of chalcones has also shown solvent-dependent pathways leading to various cyclic products, which could inform potential light-induced reactions for synthesizing or modifying spirocyclic ketones. scielo.org.mx
| Transformation Type | Substrate Example | Key Conditions | Outcome/Product | Significance |
| Electrochemical | Cyclic β-keto esters | Undivided cell, Carbon electrodes, Green solvents (acetone/water) | β-keto spirolactones | Sustainable synthesis avoiding stoichiometric metallic oxidants. rsc.org |
| Electrochemical | N-aryl alkynamides | LiCl, LiBr, or LiI as halogen source | Dearomative halo-spirocyclization products | Metal-catalyst- and exogenous-oxidant-free synthesis of spiro[4.5]trienones. researchgate.net |
| Photochemical | 2,2-Dimethylspiro banglajol.infosyrris.comdeca-6,9-dien-8-one | Irradiation at 366 nm | Lumiketone rearrangement products | Demonstrates solvent effects on the stereochemistry of photochemical rearrangements in spiro-dienones. researchgate.net |
| Photochemical | Quinol spiro vinyl ethers | Irradiation, Piperylene as quencher | Spiro-fused 2,5-cyclohexadienones | High-yield route to spiro-fused dienones under mild conditions. researchgate.net |
Uncovering New Reactivity Patterns and Rearrangement Pathways
Understanding and discovering novel rearrangement reactions are fundamental to expanding the synthetic toolkit. For spirocyclic ketones, several types of rearrangements could be envisioned as future synthetic pathways.
The Favorskii rearrangement, which converts an alpha-halo ketone into an ester or carboxylic acid, could potentially be applied to a halogenated derivative of this compound to induce ring contraction. libretexts.org Another relevant transformation is the vinylogous α-ketol rearrangement, which has been used for the enantioselective construction of all-carbon quaternary stereocenters in spirocyclic diketones through a 1,2-carbon migration. capes.gov.br Additionally, reactions of cyclic ketones with diazo compounds can lead to ring expansion, a strategy that could potentially be used to build the spiro[5.5]undecane system from a smaller spirocyclic precursor. libretexts.orgthieme-connect.com The study of radical cyclizations, particularly "unfavorable" 5-endo-trig cyclizations of azaallyl radicals, is revealing new ways to form heterocyclic rings, which could inspire novel carbon-carbon bond-forming strategies for carbocyclic systems as well. acs.org
Integration with Flow Chemistry and Automation for Scalable Synthesis
To move from laboratory-scale synthesis to scalable production, chemists are increasingly adopting flow chemistry and automation. Flow chemistry, where reactions are performed in a continuously flowing stream, offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. spirochem.comresearchgate.net
Q & A
Q. What are the established synthetic routes for 2-Hydroxyspiro[5.5]undec-2-en-4-one, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step procedures, including heteroaryl substitutions and spirocyclization. Key steps include:
- Oxidation/Reduction Control : Use of oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium triacetoxyborohydride) to stabilize intermediates .
- Temperature and Solvent Selection : Controlled temperatures (e.g., reflux in THF) and polar aprotic solvents (e.g., DMF) are critical for minimizing side reactions .
- Purification : Column chromatography with silica gel is commonly employed to isolate the final product .
Q. How is the structural characterization of this compound performed to confirm its spirocyclic framework?
- Spectroscopic Techniques :
- NMR : H and C NMR are used to confirm the spiro junction (e.g., quaternary carbon signals at ~100–110 ppm) and hydroxyl group position .
- IR Spectroscopy : Absorption bands for carbonyl (1700–1750 cm) and hydroxyl (3200–3600 cm) groups validate functional groups .
- X-Ray Crystallography : Resolves stereochemistry and ring conformations, particularly for derivatives with kinase-inhibitory activity .
Q. What preliminary biological activity has been reported for this compound?
Early studies highlight its role as a protein kinase inhibitor , with selectivity for kinases involved in cancer pathways (e.g., MAPK, CDKs). Activity is assessed via:
- Enzyme Assays : IC values measured using fluorescence-based kinase activity assays .
- Cellular Models : Antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) at micromolar concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinase inhibition data across studies?
Discrepancies may arise from variations in:
- Assay Conditions : Buffer composition (e.g., ATP concentration) impacts IC values. Standardizing protocols (e.g., ADP-Glo™ Kinase Assay) reduces variability .
- Compound Purity : HPLC-MS analysis (>95% purity) ensures activity is not confounded by impurities .
- Structural Analogues : Cross-testing with derivatives (e.g., N-benzyl or cyclopropylamine variants) clarifies if off-target effects exist .
Q. What experimental strategies are used to elucidate structure-activity relationships (SAR) for kinase inhibition?
- Derivative Synthesis : Modifications at the hydroxyl or ketone groups (e.g., etherification, amidation) are explored to enhance selectivity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes in kinase ATP-binding pockets .
- Kinase Profiling Panels : Broad-spectrum screening against 100+ kinases identifies off-target effects and refines selectivity .
Q. What challenges arise in designing in vivo studies for this compound, and how are they addressed?
- Bioavailability : Poor water solubility is mitigated via formulation with cyclodextrins or PEGylation .
- Metabolic Stability : LC-MS/MS analysis of plasma metabolites identifies degradation pathways (e.g., glucuronidation) .
- Toxicity : Acute toxicity studies in rodents (e.g., LD) guide dose optimization .
Q. How can researchers validate the spirocyclic structure’s role in biological activity compared to non-spiro analogs?
- Comparative Studies : Synthesize linear analogs (e.g., 3-Azaspiro[5.5]undecane derivatives) and test kinase inhibition. Reduced activity in non-spiro analogs confirms the spiro scaffold’s importance .
- Conformational Analysis : Molecular dynamics simulations reveal rigidity differences between spiro and non-spiro structures .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in kinase inhibition assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC and Hill slopes .
- Error Analysis : Report 95% confidence intervals and use ANOVA for cross-study comparisons .
Q. How are advanced spectroscopic techniques applied to study compound-protein interactions?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K, k/k) between the compound and kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
